![molecular formula C17H22N2O5 B2537695 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide CAS No. 2309553-26-0](/img/structure/B2537695.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a benzo[d][1,3]dioxole moiety, a tetrahydrofuran ring, and an azetidine carboxamide group. The combination of these functional groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound likely arises from its ability to interact with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets within proteins, while the azetidine structure can enhance the compound's overall bioactivity through conformational flexibility and steric effects. The tetrahydrofuran ring contributes to solubility and bioavailability, which are critical for effective biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, including MCF-7 breast cancer cells. These studies suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Inhibition of Enzymatic Activity
Preliminary research indicates that the compound could act as an inhibitor of specific enzymes involved in cancer progression. For example, compounds with similar structural features have been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability in cancer cells. This inhibition can lead to the degradation of oncogenic proteins and subsequent tumor regression.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study evaluating the anticancer potential of structurally related compounds found that they exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests that similar modifications to the azetidine structure could yield compounds with enhanced potency .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds targeting HSP90 resulted in decreased levels of client proteins associated with tumor growth. This provides a rationale for further exploration of this compound as a potential therapeutic agent .
- Pharmacokinetics : Studies on related compounds have indicated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are essential for clinical application .
科学研究应用
Structural Overview
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₂O₅
- Molecular Weight : 342.3 g/mol
Physical Properties
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
Compounds with similar structural motifs have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases, making such inhibitors valuable for therapeutic development. The IC₅₀ values for these compounds indicate moderate to high potency compared to established drugs like rivastigmine .
Anticancer Potential
Some research has focused on the anticancer potential of related azetidine derivatives. These studies reveal that modifications to the azetidine structure can enhance cytotoxicity against various cancer cell lines. The incorporation of functional groups that target specific cancer pathways is a promising area for further investigation .
Study 1: Antimicrobial Efficacy
A study published in Antibiotics demonstrated that derivatives of azetidine compounds showed promising activity against periodontal disease-triggering bacteria. The study highlighted the synthesis and characterization of several derivatives, which were tested for their antimicrobial properties using standard microbiological techniques .
Study 2: Enzyme Inhibition Analysis
In another significant study, researchers synthesized several analogs of this compound and evaluated their ability to inhibit AChE and BuChE. The results indicated that certain modifications led to enhanced inhibitory activity, suggesting potential therapeutic applications in treating Alzheimer's disease .
Study 3: Anticancer Activity
A recent publication explored novel heterocyclic derivatives based on azetidine structures for their anticancer activity. The study found that specific derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating a potential pathway for drug development targeting cancer treatment .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-17(18-6-12-1-2-15-16(5-12)24-11-23-15)19-7-14(8-19)22-10-13-3-4-21-9-13/h1-2,5,13-14H,3-4,6-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHSPZBKEIGLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。